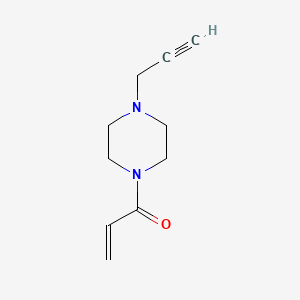
2,6-dimethyl-N-(1,3-thiazol-2-ylmethyl)pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-dimethyl-N-(1,3-thiazol-2-ylmethyl)pyrimidin-4-amine, also known as TH287, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential applications in cancer treatment. TH287 has been shown to selectively target and inhibit the activity of the DNA repair enzyme MTH1, which is essential for cancer cell survival. In
Wissenschaftliche Forschungsanwendungen
2,6-dimethyl-N-(1,3-thiazol-2-ylmethyl)pyrimidin-4-amine has been extensively studied in preclinical cancer models, and it has shown promising results as a potential cancer therapeutic agent. The selective inhibition of MTH1 by 2,6-dimethyl-N-(1,3-thiazol-2-ylmethyl)pyrimidin-4-amine leads to the accumulation of oxidized nucleotides in cancer cells, which ultimately leads to DNA damage and cell death. 2,6-dimethyl-N-(1,3-thiazol-2-ylmethyl)pyrimidin-4-amine has been shown to be effective against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer.
Wirkmechanismus
MTH1 is an enzyme that plays a crucial role in maintaining the integrity of the genome by preventing the accumulation of oxidized nucleotides. 2,6-dimethyl-N-(1,3-thiazol-2-ylmethyl)pyrimidin-4-amine selectively targets MTH1 and inhibits its activity, leading to the accumulation of oxidized nucleotides in cancer cells. The accumulation of oxidized nucleotides ultimately leads to DNA damage and cell death.
Biochemical and Physiological Effects:
2,6-dimethyl-N-(1,3-thiazol-2-ylmethyl)pyrimidin-4-amine has been shown to have potent antitumor activity in preclinical cancer models. In addition to its selective inhibition of MTH1, 2,6-dimethyl-N-(1,3-thiazol-2-ylmethyl)pyrimidin-4-amine has been shown to induce DNA damage and activate the DNA damage response pathway in cancer cells. 2,6-dimethyl-N-(1,3-thiazol-2-ylmethyl)pyrimidin-4-amine has also been shown to sensitize cancer cells to radiation therapy, making it a potential combination therapy option.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2,6-dimethyl-N-(1,3-thiazol-2-ylmethyl)pyrimidin-4-amine in lab experiments is its selectivity for MTH1, which minimizes off-target effects. 2,6-dimethyl-N-(1,3-thiazol-2-ylmethyl)pyrimidin-4-amine has also been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, 2,6-dimethyl-N-(1,3-thiazol-2-ylmethyl)pyrimidin-4-amine has a relatively short half-life, which may limit its effectiveness in long-term treatment regimens.
Zukünftige Richtungen
There are several potential future directions for 2,6-dimethyl-N-(1,3-thiazol-2-ylmethyl)pyrimidin-4-amine research. One area of interest is the development of combination therapies that incorporate 2,6-dimethyl-N-(1,3-thiazol-2-ylmethyl)pyrimidin-4-amine with other cancer therapeutic agents, such as radiation therapy or chemotherapy. Another area of interest is the exploration of 2,6-dimethyl-N-(1,3-thiazol-2-ylmethyl)pyrimidin-4-amine in combination with immune checkpoint inhibitors, which may enhance the immune response against cancer cells. Additionally, further studies are needed to determine the optimal dosing regimen and treatment duration for 2,6-dimethyl-N-(1,3-thiazol-2-ylmethyl)pyrimidin-4-amine in cancer patients.
Synthesemethoden
The synthesis of 2,6-dimethyl-N-(1,3-thiazol-2-ylmethyl)pyrimidin-4-amine involves a multi-step process that starts with the reaction of 2,6-dimethylpyrimidin-4-amine with 2-bromoacetic acid, followed by the reaction with thioacetic acid to form the thiazole ring. The final step involves the reaction with methyl iodide to form the methyl group on the thiazole ring. The overall yield of 2,6-dimethyl-N-(1,3-thiazol-2-ylmethyl)pyrimidin-4-amine synthesis is around 15%, and the final product is obtained as a white solid.
Eigenschaften
IUPAC Name |
2,6-dimethyl-N-(1,3-thiazol-2-ylmethyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4S/c1-7-5-9(14-8(2)13-7)12-6-10-11-3-4-15-10/h3-5H,6H2,1-2H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJXCLCLVQLWLKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NCC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dimethyl-N-(1,3-thiazol-2-ylmethyl)pyrimidin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-amino-N-[2-[2-(4-chlorophenoxy)ethyl-methylamino]-2-oxoethyl]acetamide](/img/structure/B7575717.png)




![N-[(2-chlorophenyl)methyl]-3-(5-methyl-1H-1,2,4-triazol-3-yl)aniline](/img/structure/B7575744.png)
![2-[1-[2-(Difluoromethoxy)phenyl]ethylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7575745.png)
![N-[(2-methyl-1,3-thiazol-5-yl)methyl]-9H-fluoren-2-amine](/img/structure/B7575749.png)



![2-chloro-N-[(3,4-difluorophenyl)methyl]-N-methylacetamide](/img/structure/B7575772.png)